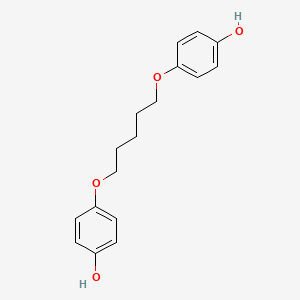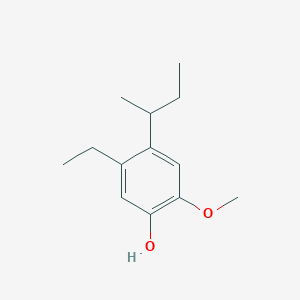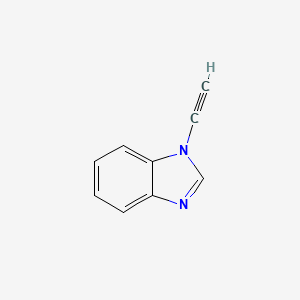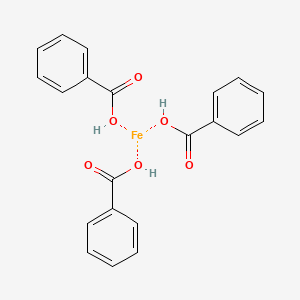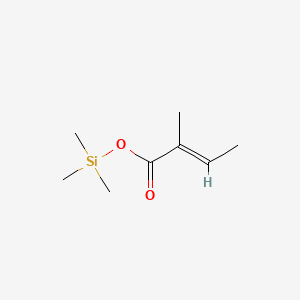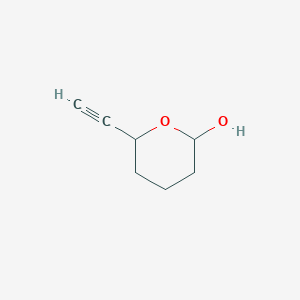
6-Ethynyloxan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethynyloxan-2-ol is an organic compound with the molecular formula C7H10O2 It is a member of the oxane family, characterized by the presence of an ethynyl group attached to the sixth carbon of the oxane ring and a hydroxyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyloxan-2-ol can be achieved through several methods. One common approach involves the reaction of 6-bromooxan-2-ol with acetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling, which is a well-known method for forming carbon-carbon bonds between an alkyne and an aryl or vinyl halide.
Reaction Conditions:
Catalyst: Palladium(II) acetate
Base: Triethylamine
Solvent: Tetrahydrofuran
Temperature: Room temperature
Time: 12 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethynyloxan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 6-Ethynyloxan-2-one
Reduction: 6-Ethyloxan-2-ol
Substitution: 6-Chloroxan-2-ol
Aplicaciones Científicas De Investigación
6-Ethynyloxan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-Ethynyloxan-2-ol involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their stability and activity. These interactions can modulate signaling pathways and biochemical processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Ethynyltetrahydro-2H-pyran-2-ol
- 6-Ethynyl-1,4-dioxane-2-ol
- 6-Ethynyl-1,3-dioxane-2-ol
Comparison
6-Ethynyloxan-2-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the oxane ring. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. For example, 6-Ethynyltetrahydro-2H-pyran-2-ol lacks the additional oxygen atom in the ring, which can influence its chemical behavior and interactions with other molecules.
Propiedades
Número CAS |
614751-90-5 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
6-ethynyloxan-2-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-4-3-5-7(8)9-6/h1,6-8H,3-5H2 |
Clave InChI |
FPRWPBGMMYTFKI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CCCC(O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


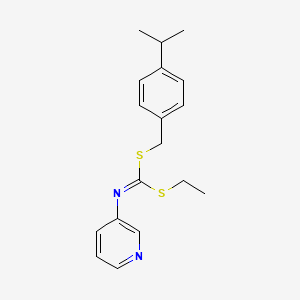
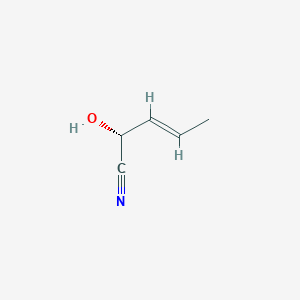
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
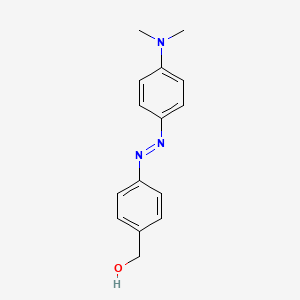
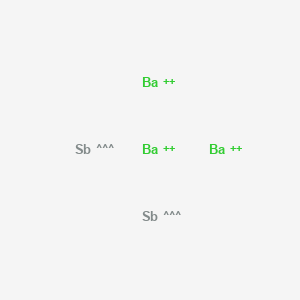
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)

